Cas no 2227646-13-9 ((1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol)

(1R)-2-Amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a methoxy-substituted aromatic nitro group. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications due to its stereospecific configuration and functional versatility. The presence of both amino and hydroxyl groups enables its use in the preparation of optically active ligands, catalysts, or bioactive molecules. The electron-withdrawing nitro group and electron-donating methoxy substituent on the phenyl ring further enhance its reactivity in selective transformations. Its well-defined stereochemistry ensures consistent performance in enantioselective reactions, making it suitable for research in medicinal chemistry and fine chemical synthesis.
(1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol structure
2227646-13-9 structure
Product Name:(1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol
CAS No:2227646-13-9
MF:C9H12N2O4
MW:212.202582359314
CID:6257457
PubChem ID:165764447
Update Time:2025-06-08

(1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol
    • EN300-1789674
    • 2227646-13-9
    • Inchi: 1S/C9H12N2O4/c1-15-6-2-3-8(11(13)14)7(4-6)9(12)5-10/h2-4,9,12H,5,10H2,1H3/t9-/m0/s1
    • InChI Key: ATDOJHVPZUALSP-VIFPVBQESA-N
    • SMILES: O[C@@H](CN)C1C=C(C=CC=1[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 212.07970687g/mol
  • Monoisotopic Mass: 212.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 101Ų

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Additional information on (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol

Comprehensive Analysis of (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol (CAS No. 2227646-13-9)

The compound (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol (CAS No. 2227646-13-9) is a chiral organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a methoxy group and a nitro substituent on an aromatic ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for drug development targeting enzymatic pathways and receptor interactions.

In recent years, the demand for chiral building blocks like (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol has surged, driven by advancements in asymmetric synthesis and precision medicine. This compound's enantiomeric purity is particularly noteworthy, as it aligns with the growing focus on stereoselective catalysis and green chemistry. Laboratories worldwide are exploring its applications in catalysis, drug discovery, and material science, often leveraging techniques such as HPLC purification and NMR characterization to ensure quality.

The 5-methoxy-2-nitrophenyl moiety in this compound is a key structural feature that contributes to its electronic properties and solubility profile. These attributes are essential for optimizing bioavailability in drug candidates, a topic frequently searched in pharmacokinetic studies. Additionally, the amino alcohol functional group enables diverse derivatization, making it a versatile scaffold for medicinal chemistry projects. Recent publications highlight its role in designing enzyme inhibitors and ligands for G-protein-coupled receptors (GPCRs).

From an industrial perspective, CAS No. 2227646-13-9 is gaining traction as a high-value intermediate in contract manufacturing and custom synthesis. Companies specializing in fine chemicals are investing in scalable production methods, including continuous flow chemistry, to meet the needs of biotech startups and academic collaborators. This trend reflects broader market shifts toward sustainable synthesis and cost-efficient processes, topics dominating scientific forums and patent filings.

For researchers querying "chiral amino alcohol applications" or "nitrophenyl derivatives in drug design," this compound offers a compelling case study. Its regioselective reactivity and compatibility with protecting group strategies (e.g., Boc or Cbz) further enhance its utility in multistep syntheses. Moreover, its X-ray crystallography data—often requested in structural biology searches—provides insights into molecular conformation and intermolecular interactions.

In conclusion, (1R)-2-amino-1-(5-methoxy-2-nitrophenyl)ethan-1-ol represents a nexus of innovation in organic chemistry and therapeutic development. Its alignment with trends like fragment-based drug discovery and AI-driven molecular modeling ensures its relevance in cutting-edge research. As laboratories prioritize reproducibility and structure-activity relationships (SAR), this compound’s well-documented synthetic routes and analytical data make it a reliable choice for diverse scientific endeavors.

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